N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Fluorescent Labeling Bioconjugation Aqueous Solubility

Researchers requiring aqueous-compatible Cy5 dye for bioconjugation face limited options: non-pegylated Cy5 requires organic co-solvents that denature biomolecules, while sulfo-Cy5 alters electrophoretic mobility. N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chloride dissolves directly in aqueous buffers, eliminating organic co-solvents. Its free carboxyl group enables EDC/sulfo-NHS activation for amine conjugation. The PEG4/PEG2 architecture suppresses dye aggregation and non-specific binding, delivering higher effective brightness than hydrophobic analogs. Ideal for PROTAC synthesis, FISH, and fixed-cell staining.

Molecular Formula C41H57ClN2O8
Molecular Weight 741.3 g/mol
Cat. No. B12278510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(PEG2-acid)-Cy5
Molecular FormulaC41H57ClN2O8
Molecular Weight741.3 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H
InChIKeyNAIZLFADVBMGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Chloride Overview


N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chloride (CAS 2107273‑24‑3) is an asymmetric pentamethine cyanine dye functionalized with polyethylene glycol (PEG) chains and a terminal carboxylic acid group . The compound belongs to the Cy5 family of near‑infrared fluorophores, exhibiting excitation/emission maxima at 649/667 nm and a molar extinction coefficient of 170,000 M⁻¹cm⁻¹ . Its PEG spacers confer aqueous solubility, while the free carboxyl moiety enables covalent conjugation to primary amines via standard carbodiimide chemistry, making it a versatile building block for bioconjugation, fluorescence imaging, and the assembly of PROTAC degraders .

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Chloride vs. Other Cy5 Dyes


Cy5‑family dyes are not universally interchangeable because their physicochemical and bioconjugation properties are exquisitely sensitive to substituent chemistry. Non‑pegylated Cy5 carboxylic acid exhibits negligible water solubility, requiring organic co‑solvents that can denature biomolecules and complicate downstream purification . Conversely, sulfo‑Cy5 derivatives achieve water solubility through charged sulfonate groups, but this can alter electrophoretic mobility and non‑specific binding profiles relative to neutral PEGylated analogs . Even among PEGylated Cy5 variants, the length and terminal functionality of the PEG chains dictate aqueous solubility, molecular weight, and steric accessibility during conjugation, precluding simple one‑to‑one substitution without re‑optimizing labeling protocols . The specific PEG4/PEG2 architecture of the target compound therefore occupies a distinct performance niche that is not faithfully reproduced by other commercial Cy5 reagents.

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Chloride Comparative Evidence


Aqueous Solubility vs. Non-Pegylated Cy5

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chloride is freely soluble in water, DMSO, DMF, and DCM, enabling direct use in aqueous labeling buffers without organic co‑solvents . In contrast, non‑pegylated Cy5 carboxylic acid is insoluble in water and requires dissolution in DMSO or ethanol prior to addition to aqueous reaction mixtures, often leading to precipitation and reduced labeling efficiency .

Fluorescent Labeling Bioconjugation Aqueous Solubility

Extinction Coefficient Trade-Off

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chloride exhibits a molar extinction coefficient (ε) of 170,000 M⁻¹cm⁻¹ at 649 nm . This value is lower than that of non‑pegylated Cy5 carboxylic acid (ε = 250,000 M⁻¹cm⁻¹) and sulfo‑Cy5 carboxylic acid (ε = 271,000 M⁻¹cm⁻¹) , reflecting the influence of PEG substituents on the chromophore's electronic environment. However, the modest reduction in ε is offset by dramatically improved aqueous compatibility.

Spectroscopy Fluorescence Detection Sensitivity

Molecular Weight and PEG Length Comparison

The target compound (MW = 741.4 g/mol) bears asymmetric PEG4 and PEG2 chains, yielding a compact structure relative to N-(m-PEG4)-N'-(PEG4-acid)-Cy5 (MW ≈ 829.5 g/mol) . The shorter PEG2 arm reduces the overall hydrodynamic radius while maintaining sufficient hydrophilicity for water solubility, a critical consideration when minimizing steric hindrance in PROTAC ternary complex formation or when conjugating to sterically constrained biomolecules.

PROTAC Linker PEGylation Bioconjugation

Fluorescence Quantum Yield and Photostability

While direct quantum yield data for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chloride are not reported in the open literature, a structurally analogous asymmetric Cy5 dye bearing PEG ether chains on the indoline nitrogens exhibits a fluorescence quantum yield (Φ) of 0.13 in water and undergoes only 5.8% photodegradation after 8 h of irradiation [1]. This performance establishes a reasonable baseline expectation for PEGylated Cy5 dyes in aqueous environments.

Fluorescence Photostability Imaging

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Chloride Applications


PROTAC Linker Synthesis

The compound's asymmetric PEG4/PEG2 architecture and free carboxyl group make it an ideal PROTAC linker building block. Its lower molecular weight (741.4 g/mol) relative to symmetrical PEG4/PEG4 analogs reduces steric bulk, potentially improving ternary complex formation and cellular permeability of the final PROTAC molecule . The water solubility conferred by the PEG chains also simplifies purification of PROTAC intermediates by aqueous chromatography .

Aqueous Biomolecule Conjugation

Unlike non‑pegylated Cy5 carboxylic acid, which requires organic co‑solvents, N-(m-PEG4)-N'-(PEG2-acid)-Cy5 chloride dissolves directly in water or aqueous buffers . This property is critical when labeling proteins, antibodies, or nucleic acids that denature in the presence of DMSO or DMF. The carboxylic acid can be activated in situ with EDC/sulfo‑NHS to achieve efficient amide bond formation under mild, biomolecule‑compatible conditions .

Fluorescence Imaging with Reduced Aggregation

The PEG chains suppress dye‑dye aggregation and non‑specific binding, a common limitation of hydrophobic cyanine dyes. While the extinction coefficient (170,000 M⁻¹cm⁻¹) is lower than that of sulfo‑Cy5 analogs, the improved water solubility and reduced aggregation often translate to higher effective brightness in imaging applications where the dye must remain monomeric . The compound is particularly suited for fixed‑cell staining and fluorescence in‑situ hybridization (FISH) protocols where aqueous compatibility is paramount [1].

Control Experiments for Pegylated Cy5 Conjugates

Because the compound contains a free, non‑activated carboxylic acid, it serves as an excellent non‑reactive control for experiments employing NHS‑ester‑activated PEG‑Cy5 derivatives. Its spectral properties (λex/λem = 649/667 nm) match those of the reactive counterparts, enabling accurate normalization of fluorescence signals in quantitative assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.